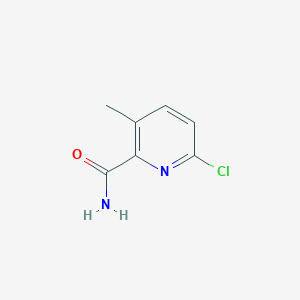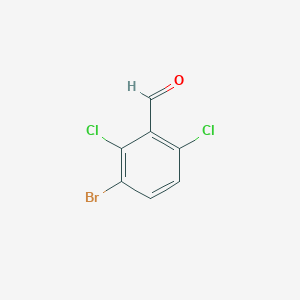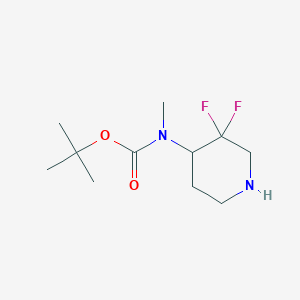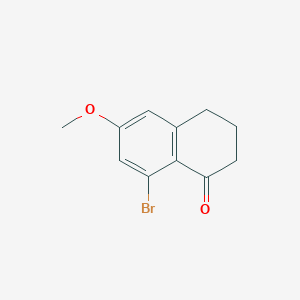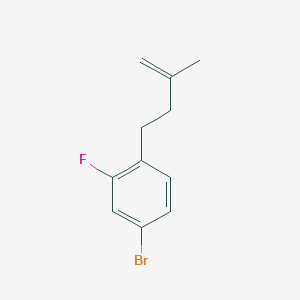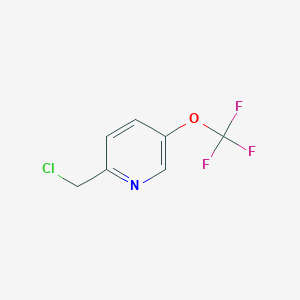
6-溴-5-甲基色满-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-methylchroman-4-one is a heterobicyclic compound . It has a molecular weight of 241.08 . The IUPAC name for this compound is 6-bromo-5-methyl-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The structure of 6-Bromo-5-methylchroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Chromanone or Chroman-4-one exhibits significant variations in biological activities . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
6-Bromo-5-methylchroman-4-one is a solid at room temperature . It should be stored in a dry room .科学研究应用
合成和化学性质
一项基础研究描述了一种从异香草醛开始合成取代的 2-芳酰基-3-甲基色满-4-酮的方法。该过程涉及一系列反应,导致形成取代的 2-芳酰基-3-甲基色满,然后将其氧化生成标题化合物,展示了一种具有进一步化学探索潜力的新型合成途径 (Sie-Rong Li 等人,2009 年)。
在光伏器件中的应用
已经进行了对某些色满的光致变色行为的研究,包括 6-溴-5-甲基色满-4-酮的衍生物,以了解它们在光伏应用中的潜力。这些研究涉及新化合物的合成及其光致变色性质的评估,为与能量转换和存储技术相关的材料科学的进步做出贡献 (M. Queiroz 等人,2003 年)。
材料化学和结构分析
对 6-溴-5-甲基色满-4-酮的另一项重要研究涉及对其晶体结构和材料性质的研究。研究阐明了相关化合物的晶体结构,提供了对其分子排列及其在材料化学中的潜在应用的见解。这项研究有助于了解色满衍生物的物理和化学特性,为其在各个科学领域的实际应用提供信息 (Mustapha Tiouabi 等人,2020 年)。
安全和危害
未来方向
作用机制
Target of Action
Chromanone analogs, which include 6-bromo-5-methylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone analogs have been reported to interact with various targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is bbb permeant . . These properties may impact its bioavailability.
Result of Action
Chromanone analogs have been associated with various biological activities, such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities .
Action Environment
生化分析
Biochemical Properties
6-Bromo-5-methylchroman-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzyme active sites, where it can act as an inhibitor or activator. For instance, 6-Bromo-5-methylchroman-4-one has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 6-Bromo-5-methylchroman-4-one on cellular processes are diverse and depend on the cell type and context. In cancer cells, 6-Bromo-5-methylchroman-4-one has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects cell proliferation by modulating the expression of genes involved in the cell cycle . In addition, 6-Bromo-5-methylchroman-4-one influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .
Molecular Mechanism
At the molecular level, 6-Bromo-5-methylchroman-4-one exerts its effects through several mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. For example, 6-Bromo-5-methylchroman-4-one binds to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-5-methylchroman-4-one in laboratory settings can change over time due to factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that 6-Bromo-5-methylchroman-4-one is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to 6-Bromo-5-methylchroman-4-one has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . In vivo studies have also demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of 6-Bromo-5-methylchroman-4-one in animal models are dose-dependent and can vary significantly with different dosages. At low doses, 6-Bromo-5-methylchroman-4-one has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
6-Bromo-5-methylchroman-4-one is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in cells . Additionally, 6-Bromo-5-methylchroman-4-one can affect the activity of cofactors involved in metabolic processes, thereby modulating the efficiency of these pathways .
Transport and Distribution
The transport and distribution of 6-Bromo-5-methylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 6-Bromo-5-methylchroman-4-one can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall biological activity .
Subcellular Localization
The subcellular localization of 6-Bromo-5-methylchroman-4-one is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, 6-Bromo-5-methylchroman-4-one has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism . Additionally, its localization in the nucleus can affect gene expression by interacting with transcription factors and chromatin .
属性
IUPAC Name |
6-bromo-5-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHKMPDERMSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

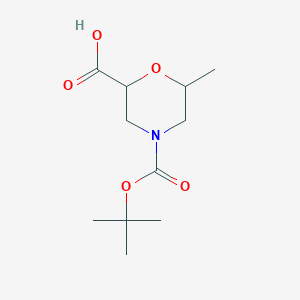
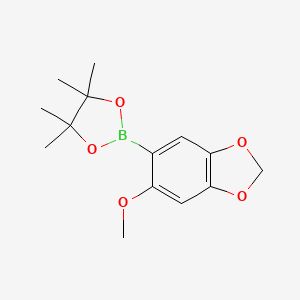


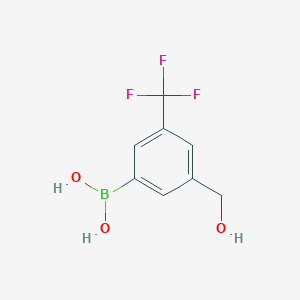

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
